8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS 57933-28-5) is a highly functionalized tetrahydro-γ-carboline building block widely utilized in the synthesis of neuroprotective agents, antihistamines, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1]. As a pre-formed hydrochloride salt, it provides a stable, highly processable secondary amine core that serves as the direct structural precursor to drugs such as Dimebon (Latrepirdine) [2]. For industrial and medicinal chemistry procurement, this specific compound offers a critical balance of electron-donating indole functionality (via the 8-methyl group) and enhanced shelf-stability, making it a priority selection for N-alkylation and cross-coupling workflows where the free base or des-methyl analogs would introduce yield or stability liabilities [1].
Substituting this compound with the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) or the 8-fluoro analog (CAS 39876-39-6) fundamentally alters the electronic properties of the indole ring, significantly impacting downstream structure-activity relationships (SAR) and synthetic reactivity [1]. In pharmacological applications, the 8-methyl group is strictly required to maintain the specific lipophilicity and target engagement profiles of Dimebon analogs and optimized CFTR potentiators [2]. Furthermore, attempting to procure the free base form (CAS 64172-41-4) instead of the hydrochloride salt introduces handling challenges, as the free base is highly susceptible to oxidative degradation of the secondary amines and exhibits poor aqueous solubility, complicating both long-term storage and direct use in biological assays or biphasic reactions [3].
In the optimization of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators, the 8-methyl substitution was selected as the optimal core scaffold over 8-methoxy and 8-H baselines. Head-to-head assays demonstrated that the 8-methyl analog maintained a highly competitive sub-micromolar potency (EC50 = 0.27 μM) while providing a superior balance of target engagement and metabolic stability for downstream phenyl-ring derivatization, outperforming the unsubstituted 8-H analog (EC50 = 0.23 μM) which exhibited different metabolic liabilities during optimization [1].
| Evidence Dimension | CFTR Potentiator Potency (EC50) and Scaffold Viability |
| Target Compound Data | 8-Methyl analog (EC50 = 0.27 μM, selected for lead optimization) |
| Comparator Or Baseline | 8-H analog (EC50 = 0.23 μM) |
| Quantified Difference | Conserved sub-micromolar potency with an optimized metabolic stability profile for further N-alkylation |
| Conditions | HS-YFP assay for CFTR gating defect correction |
Buyers developing novel CFTR modulators or neuroprotective agents should prioritize the 8-methyl core to ensure baseline efficacy and optimal metabolic stability before investing in complex N-alkyl substitutions.
As a synthetic intermediate, procuring the pre-formed 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core bypasses significant synthetic bottlenecks. When synthesized via the Fischer indole reaction, the 8-methyl derivative can achieve isolated yields of up to 91%. In contrast, attempts to synthesize closely related 5-substituted or electron-deficient analogs (e.g., using meta-substituted phenylhydrazines) often result in significantly lower yields or require complex chromatographic separation of 5- and 7-substituted regioisomers, frequently yielding inefficient 1:1 mixtures [1].
| Evidence Dimension | Isolated Synthetic Yield (Core Formation) |
| Target Compound Data | 91% isolated yield for the 8-methyl tetrahydro-γ-carboline core |
| Comparator Or Baseline | Meta-substituted or electron-withdrawing phenylhydrazine precursors |
| Quantified Difference | Up to >40% higher yield and complete avoidance of 1:1 regioisomer mixtures |
| Conditions | Fischer indole synthesis (refluxing conditions, standard workup) |
Procurement of the pre-formed 8-methyl hydrochloride salt eliminates the yield bottlenecks and regioselectivity issues associated with synthesizing functionalized carbolines from scratch, directly accelerating scale-up.
The procurement of the hydrochloride salt (CAS 57933-28-5) offers distinct processability advantages over the free base form (CAS 64172-41-4). Tetrahydro-γ-carboline free bases are known to be susceptible to air oxidation at the secondary amine sites during long-term storage. The hydrochloride salt form mitigates this degradation, ensuring high purity retention over standard shelf-life. Furthermore, the salt form provides significantly higher aqueous solubility (estimated at >60 mg/L compared to the highly lipophilic free base), which is critical for direct use in in vitro biological screening or biphasic N-alkylation reactions [1].
| Evidence Dimension | Storage Stability and Aqueous Solubility |
| Target Compound Data | Hydrochloride salt (CAS 57933-28-5): High oxidative stability, water-soluble (>60 mg/L) |
| Comparator Or Baseline | Free base (CAS 64172-41-4): Oxidation-prone, poorly soluble |
| Quantified Difference | Extended shelf-life and superior phase-transfer compatibility |
| Conditions | Standard ambient storage and aqueous assay conditions |
For laboratories conducting high-throughput screening or multi-step synthesis, the hydrochloride salt eliminates the need for pre-reaction purification and improves dosing accuracy in aqueous media.
This compound is the direct, essential precursor for the synthesis of Dimebon and related 5-HT6 receptor antagonists. The 8-methyl group is strictly required for the specific pharmacological profile of these neuroprotective agents, and the hydrochloride salt form allows for clean, high-yield N-alkylation at the piperidine or indole nitrogen during late-stage functionalization [1].
Based on established structure-activity relationships, the 8-methyl-tetrahydro-γ-carboline core is a validated starting point for designing correctors for cystic fibrosis transmembrane conductance regulator (CFTR) gating defects. It offers an optimal balance of sub-micromolar potency and metabolic stability, making it superior to 8-H or 8-methoxy baselines for library generation [2].
Because the hydrochloride salt exhibits superior aqueous solubility and oxidative stability compared to the free base, it is the preferred form for inclusion in automated, high-throughput screening libraries. It can be directly dissolved in aqueous/DMSO mixtures without the rapid degradation profiles typical of unprotected carboline free bases [3].